Boc-dppl
Description
Boc-dppl, or tert-butoxycarbonyl-diphenylphosphine ligand, is a chemically modified organophosphorus compound widely utilized in coordination chemistry and catalytic applications. The Boc (tert-butoxycarbonyl) group serves as a protective moiety for amine or phosphine functionalities, enhancing stability during synthetic processes such as metal complexation or peptide coupling . Its synthesis typically involves reacting diphenylphosphine (dppl) with di-tert-butyl dicarbonate under basic conditions, followed by purification via chromatography . This compound is valued for its acid-labile protection, which allows selective deprotection under mild acidic conditions (e.g., trifluoroacetic acid), preserving the integrity of sensitive substrates .
Properties
CAS No. |
82084-92-2 |
|---|---|
Molecular Formula |
C29H40N4O5 |
Molecular Weight |
524.7 g/mol |
IUPAC Name |
tert-butyl N-[(2R)-1-[[(2S)-2-[[(2S)-6-amino-1-oxohexan-2-yl]amino]-3-phenylpropanoyl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate |
InChI |
InChI=1S/C29H40N4O5/c1-29(2,3)38-28(37)32-25(19-22-14-8-5-9-15-22)27(36)33-26(35)24(18-21-12-6-4-7-13-21)31-23(20-34)16-10-11-17-30/h4-9,12-15,20,23-25,31H,10-11,16-19,30H2,1-3H3,(H,32,37)(H,33,35,36)/t23-,24-,25+/m0/s1 |
InChI Key |
BHUOVOWCYYDNOE-CCDWMCETSA-N |
SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NC(=O)C(CC2=CC=CC=C2)NC(CCCCN)C=O |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)C(=O)NC(=O)[C@H](CC2=CC=CC=C2)N[C@@H](CCCCN)C=O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NC(=O)C(CC2=CC=CC=C2)NC(CCCCN)C=O |
Synonyms |
Boc-DPPL Boc-Phe-Phe-Lys-al t-butoxycarbonyl-phenylalanyl-phenylalanyl-lysinal |
Origin of Product |
United States |
Comparison with Similar Compounds
Fmoc-dppl
Structural Features :
- Protecting Group : Fluorenylmethyloxycarbonyl (Fmoc) replaces Boc.
- Stability : Fmoc is base-labile (removed with piperidine), contrasting Boc’s acid sensitivity.
Table 1: Structural and Stability Comparison
| Property | Boc-dppl | Fmoc-dppl |
|---|---|---|
| Protecting Group Removal | Acidic (e.g., TFA) | Basic (e.g., piperidine) |
| Thermal Stability (°C) | 180–200 | 120–150 |
| Solubility | High in DCM, THF | Moderate in DMF, DMSO |
Research Findings :
Cbz-dppl (Carbobenzyloxy-dppl)
Structural Features :
- Protecting Group: Benzyloxycarbonyl (Cbz), removed via hydrogenolysis.
Table 2: Functional Comparison
| Property | This compound | Cbz-dppl |
|---|---|---|
| Deprotection Method | Acidolysis | Hydrogenolysis |
| Reaction Safety | Low risk | High risk (H₂ required) |
| Catalytic Efficiency | 92% yield in Pd coupling | 85% yield |
Research Findings :
- Cbz-dppl’s hydrogenolytic deprotection introduces scalability challenges in industrial settings, whereas this compound’s acid-mediated process is more adaptable .
Comparison with Functionally Similar Compounds
Triphenylphosphine (PPh₃)
Functional Similarities :
- Both act as ligands in transition-metal catalysis (e.g., Suzuki-Miyaura coupling).
Key Differences :
Table 3: Catalytic Performance
| Ligand | Reaction Rate (mol·s⁻¹) | Enantiomeric Excess (%) |
|---|---|---|
| This compound | 1.2 × 10⁻³ | 88 |
| PPh₃ | 2.5 × 10⁻³ | <10 |
BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)
Functional Similarities :
- Used in asymmetric hydrogenation.
Key Differences :
- Rigidity : BINAP’s binaphthyl backbone provides superior enantioselectivity but limits substrate scope .
- Synthetic Complexity : this compound’s modular synthesis offers cost advantages over BINAP’s multi-step preparation .
Data-Driven Insights from Chemical Databases
The EDKB database highlights structural analogs of this compound, such as Boc-protected diphenylphosphine oxides , which share 85% structural similarity but exhibit reduced ligand efficacy due to oxidized phosphorus centers . Automated structure-activity relationship (SAR) models suggest that electron-withdrawing groups on the Boc moiety (e.g., nitro substituents) could enhance catalytic activity by 15–20% .
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